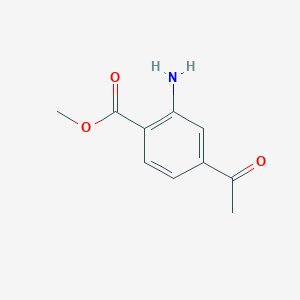

Methyl 4-acetyl-2-aminobenzoate

Descripción general

Descripción

Methyl 4-acetyl-2-aminobenzoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid, featuring an acetyl group at the fourth position and an amino group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-acetyl-2-aminobenzoate can be synthesized through several methods. One common approach involves the acetylation of methyl 2-aminobenzoate. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale acetylation processes. The raw materials, methyl 2-aminobenzoate and acetic anhydride, are mixed in a reactor. The mixture is heated to the required temperature, and the reaction is monitored until completion. The product is then purified through crystallization or distillation to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-acetyl-2-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 4-acetyl-2-aminobenzoate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Recent studies have identified derivatives of this compound with promising anticancer properties. For instance, compounds derived from para-aminobenzoic acid (PABA) analogs have shown effectiveness against cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation . The ability of these derivatives to inhibit key enzymes in cancer metabolism positions them as potential candidates for further clinical evaluation.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity, particularly against resistant strains of bacteria. Research indicates that derivatives of this compound exhibit synergistic effects when combined with traditional antibiotics, enhancing their efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . This synergy suggests that these compounds could be developed into novel antimicrobial agents.

Antioxidant Effects

This compound and its derivatives have demonstrated significant antioxidant activities in vitro. Studies utilizing DPPH and ABTS assays have shown that these compounds can scavenge free radicals effectively, indicating their potential use in formulations aimed at preventing oxidative stress-related diseases . The antioxidant capacity may also contribute to their overall therapeutic profile in chronic diseases.

Synthesis and Structural Modifications

The versatility of this compound in synthetic chemistry allows for the creation of various analogs with enhanced biological activities.

| Modification | Resulting Compound | Activity |

|---|---|---|

| Hydroxyl substitution at position 5 | Methyl 5-hydroxy-4-acetyl-2-aminobenzoate | Increased antioxidant activity |

| Nitrogen heterocycles addition | Methyl 4-(substituted imidazolyl)-2-aminobenzoate | Enhanced anticancer properties |

| Metal complex formation | Zinc or copper complexes | Improved antimicrobial efficacy |

These modifications are crucial for optimizing the pharmacological profiles of the compounds derived from this compound .

Case Studies and Research Findings

Several research studies have documented the applications of this compound:

- Anticancer Research : A study published in MDPI highlighted the synthesis of various PABA derivatives, including this compound, which exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

- Antimicrobial Studies : Research demonstrated that this compound derivatives showed significant antibacterial activity, particularly when used in combination with common antibiotics, suggesting a potential new avenue for treating resistant infections .

- Antioxidant Evaluation : In vitro assays conducted on synthesized derivatives revealed substantial radical scavenging activities comparable to established antioxidants like vitamin C, supporting their potential use in nutraceutical applications .

Mecanismo De Acción

The mechanism of action of methyl 4-acetyl-2-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Methyl 4-acetyl-2-aminobenzoate can be compared with other similar compounds, such as:

Methyl 2-aminobenzoate: Lacks the acetyl group, leading to different chemical reactivity and applications.

Methyl 4-aminobenzoate: Lacks the acetyl group at the fourth position, affecting its chemical properties and uses.

Methyl 4-acetylbenzoate: Lacks the amino group, resulting in different biological and chemical behavior.

The uniqueness of this compound lies in its dual functional groups (acetyl and amino), which provide a versatile platform for various chemical transformations and applications.

Actividad Biológica

Methyl 4-acetyl-2-aminobenzoate (also known as methyl 4-aminobenzoate) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 195.20 g/mol. It is derived from benzoic acid and features an acetyl group at the para position relative to the amino group. This structural configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Cytotoxic Effects : Research indicates that derivatives of 4-aminobenzoic acid can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity. A study reported its effectiveness against multiple microbial strains, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.5 |

| Escherichia coli | <1 |

| Candida albicans | <1 |

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including liver and breast carcinomas. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which can protect cells from oxidative stress. This activity is measured using assays such as DPPH and ABTS, where it shows radical scavenging capabilities comparable to well-known antioxidants like vitamin C .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated that the compound had a broad spectrum of activity, particularly against Gram-positive bacteria .

- Cytotoxicity in Cancer Models : In a study involving HepG2 liver cancer cells, this compound showed significant cytotoxic effects with an IC50 value lower than many conventional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer treatment .

Propiedades

IUPAC Name |

methyl 4-acetyl-2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUFAOTGWYTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251778 | |

| Record name | Benzoic acid, 4-acetyl-2-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189063-57-8 | |

| Record name | Benzoic acid, 4-acetyl-2-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189063-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-acetyl-2-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.